Trimethyl isocitrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

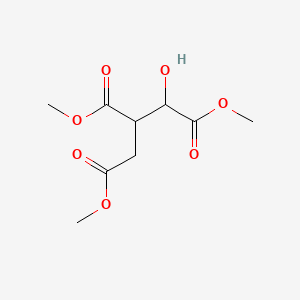

Trimethyl isocitrate is an organic compound with the molecular formula

C10H16O6

. It is a derivative of citric acid, where the hydroxyl groups are esterified with methyl groups. This compound is known for its unique chemical properties and potential applications in various scientific fields.Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Trimethylisocitrat kann durch die Veresterung von Zitronensäure mit Methanol synthetisiert werden. Die Reaktion erfordert in der Regel einen sauren Katalysator, wie z. B. Schwefelsäure, um effizient abzulaufen. Die allgemeine Reaktion ist wie folgt:

Zitronensäure+3MethanolH2SO4{_svg_1}Trimethylisocitrat+3Wasser

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Trimethylisocitrat kontinuierliche Veresterungsprozesse. Die Reaktionsbedingungen werden optimiert, um Ausbeute und Reinheit zu maximieren. Dazu gehört die Kontrolle der Temperatur, des Drucks und des molaren Verhältnisses der Reaktanten. Nach der Reaktion wird das Produkt durch Destillation oder Kristallisation gereinigt.

Analyse Chemischer Reaktionen

Reaktionstypen: Trimethylisocitrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können es in Alkoholderivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Estergruppen durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Reagenzien wie Natriumhydroxid (NaOH) oder andere Nucleophile werden eingesetzt.

Hauptprodukte:

Oxidation: Produziert Carbonsäuren.

Reduktion: Erzeugt Alkohole.

Substitution: Führt zu verschiedenen substituierten Estern oder Säuren.

Wissenschaftliche Forschungsanwendungen

Trimethylisocitrat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Wird untersucht hinsichtlich seiner potenziellen Rolle in Stoffwechselwegen und Enzym-Interaktionen.

Medizin: Wird untersucht hinsichtlich seiner potenziellen therapeutischen Eigenschaften und als Vorläufer für die Arzneimittelsynthese.

Industrie: Wird bei der Produktion von biologisch abbaubaren Polymeren und als Weichmacher in der Polymerchemie eingesetzt.

5. Wirkmechanismus

Der Mechanismus, durch den Trimethylisocitrat seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. In biologischen Systemen kann es an Stoffwechselwegen teilnehmen und die Enzymaktivität und zellulären Prozesse beeinflussen. Seine Estergruppen machen es gegenüber Nucleophilen reaktiv, wodurch es verschiedene Derivate bilden kann, die mit verschiedenen biologischen Molekülen interagieren können.

Ähnliche Verbindungen:

Trimethylcitrat: Ähnlich in der Struktur, aber unterscheidet sich in der Position der Estergruppen.

Triethylcitrat: Ein weiteres Esterderivat der Zitronensäure mit Ethylgruppen anstelle von Methylgruppen.

Trimethylacetat: Ein einfacherer Ester mit einem anderen Säurerückgrat.

Einzigartigkeit: Trimethylisocitrat ist aufgrund seines spezifischen Veresterungsmusters einzigartig, das ihm besondere chemische Eigenschaften und Reaktivität verleiht. Dies macht es besonders nützlich in spezialisierten Anwendungen, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.

Wirkmechanismus

The mechanism by which trimethyl isocitrate exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in metabolic pathways, influencing enzyme activity and cellular processes. Its ester groups make it reactive towards nucleophiles, allowing it to form various derivatives that can interact with different biological molecules.

Vergleich Mit ähnlichen Verbindungen

Trimethyl Citrate: Similar in structure but differs in the position of ester groups.

Triethyl Citrate: Another ester derivative of citric acid with ethyl groups instead of methyl groups.

Trimethyl Acetate: A simpler ester with a different acid backbone.

Uniqueness: Trimethyl isocitrate is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel |

C9H14O7 |

|---|---|

Molekulargewicht |

234.20 g/mol |

IUPAC-Name |

trimethyl 1-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C9H14O7/c1-14-6(10)4-5(8(12)15-2)7(11)9(13)16-3/h5,7,11H,4H2,1-3H3 |

InChI-Schlüssel |

HRMWDPSXPUUMOQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CC(C(C(=O)OC)O)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12116246.png)

![1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12116263.png)

![Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine](/img/structure/B12116266.png)

![ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12116282.png)

![(5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12116303.png)

![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12116308.png)